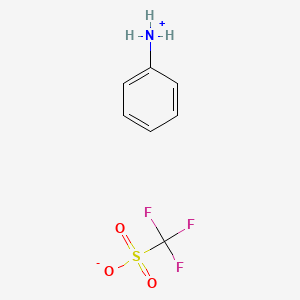

Anilinium triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anilinium triflate is an organic compound that consists of an anilinium cation and a triflate anion. The anilinium cation is derived from aniline, a primary aromatic amine, while the triflate anion is derived from trifluoromethanesulfonic acid. This compound is known for its stability and reactivity, making it useful in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anilinium triflate can be synthesized through the reaction of aniline with trifluoromethanesulfonic acid. The reaction typically involves mixing aniline with trifluoromethanesulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

C6H5NH2+CF3SO3H→C6H5NH3+CF3SO3−

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Anilinium triflate undergoes various chemical reactions, including:

Substitution Reactions: The anilinium cation can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different electrophiles.

Reduction Reactions: The anilinium cation can be reduced to aniline using reducing agents such as sodium borohydride.

Coupling Reactions: this compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Cross-Coupling: Palladium catalysts, boronic acids, and suitable bases in organic solvents.

Major Products:

Substitution Reactions: Substituted aniline derivatives.

Reduction Reactions: Aniline.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Anilinium triflate serves as an effective electrophile in cross-coupling reactions, particularly in the formation of biaryl compounds. These reactions are critical in the synthesis of pharmaceuticals and advanced materials.

- Palladium-Catalyzed Reactions : this compound has been employed in palladium-catalyzed cross-coupling reactions with arylboronic acids and Grignard reagents. For instance, it facilitates Suzuki and Kumada coupling reactions, enabling the construction of complex biaryl structures under mild conditions .

- Mechanistic Insights : Studies indicate that anilinium triflates can act as coupling partners with various nucleophiles, leading to high yields of functionalized products. The choice of catalyst and reaction conditions significantly influences the efficiency of these transformations .

Electrophilic Methylation and Arylation

Anilinium triflates have been explored for their potential in electrophilic methylation and arylation processes.

- Methylation Reactions : Recent research has highlighted the use of this compound as a methylating agent in nickel-catalyzed reactions. This method allows for the transfer of methyl groups to various substrates, showcasing its utility in organic synthesis .

- Aryl Radical Generation : this compound can be utilized in generating aryl radicals through electrochemical methods. This approach enables the synthesis of aryl sulfonyl fluorides from phenolic derivatives under mild conditions, expanding the scope of its applications in organic synthesis .

Supramolecular Chemistry and Material Science

The unique properties of this compound make it suitable for applications in supramolecular chemistry and material science.

- Phase-Transfer Catalysis : Anilinium triflates have been used as phase-transfer catalysts, facilitating the transfer of reactants between immiscible phases. This application is particularly useful in organic syntheses that require specific reaction environments .

- Polymer Design : The incorporation of anilinium triflates into polymer matrices has been investigated for enhancing material properties. Their ability to participate in various chemical reactions allows for the design of functionalized polymers with tailored characteristics .

Case Studies

Several case studies illustrate the practical applications of this compound:

Wirkmechanismus

The mechanism of action of anilinium triflate involves the interaction of the anilinium cation with various molecular targets. In electrophilic aromatic substitution reactions, the anilinium cation activates the aromatic ring towards electrophilic attack. In reduction reactions, the anilinium cation is reduced to aniline through the transfer of electrons from the reducing agent. In cross-coupling reactions, the this compound acts as a precursor to the formation of biaryl compounds through the catalytic cycle involving palladium catalysts.

Vergleich Mit ähnlichen Verbindungen

Anilinium triflate can be compared with other similar compounds, such as:

Anilinium chloride: Similar in structure but with a chloride anion instead of a triflate anion. This compound is more stable and has different reactivity due to the triflate anion.

Anilinium sulfate: Contains a sulfate anion, which affects its solubility and reactivity compared to this compound.

Anilinium nitrate: Contains a nitrate anion, which can participate in different types of reactions compared to the triflate anion.

This compound is unique due to the presence of the triflate anion, which imparts high stability and reactivity, making it suitable for a wide range of chemical applications.

Eigenschaften

IUPAC Name |

phenylazanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOBAJUUBWTNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.